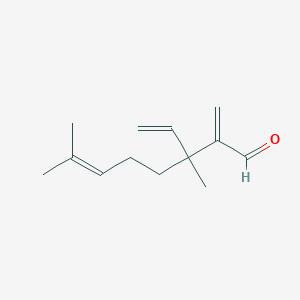
N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-bromophenyl groups attached to the thiadiazole ring, making it a derivative of 1,3,4-thiadiazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,5-bis(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
- N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- N,5-bis(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of bromine atoms, which can influence its reactivity and properties. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions and stability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
827580-41-6 |
|---|---|
Formule moléculaire |
C14H9Br2N3S |
Poids moléculaire |
411.1 g/mol |
Nom IUPAC |
N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9Br2N3S/c15-10-3-1-9(2-4-10)13-18-19-14(20-13)17-12-7-5-11(16)6-8-12/h1-8H,(H,17,19) |
Clé InChI |
NXUVGSMEGBVGBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



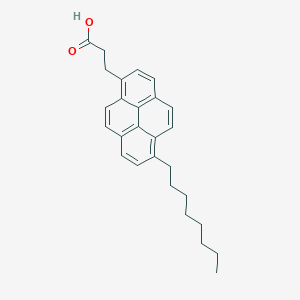
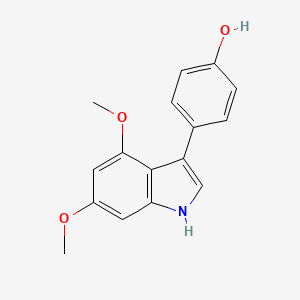
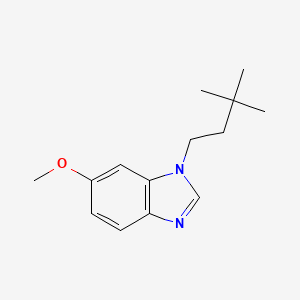
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

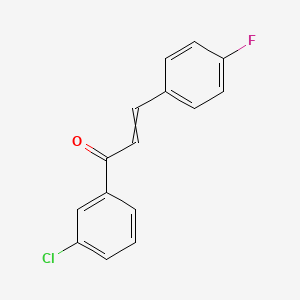
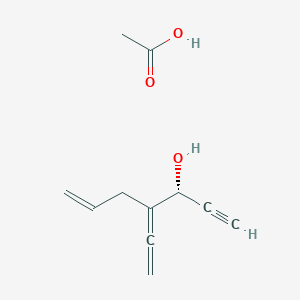
phosphanium bromide](/img/structure/B14218760.png)
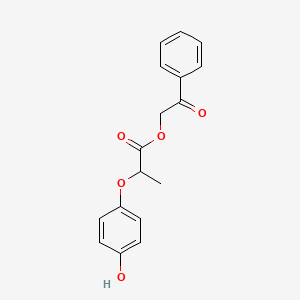
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
